molecular formula C23H25N5O4S B2433347 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide CAS No. 901736-23-0

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide

Cat. No.: B2433347
CAS No.: 901736-23-0
M. Wt: 467.54
InChI Key: HYHOXVOZBZTETM-UHFFFAOYSA-N
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Description

2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide is a potent and selective small-molecule inhibitor recognized for its action against Focal Adhesion Kinase (FAK). FAK is a non-receptor tyrosine kinase that plays a critical role in cellular signaling pathways regulating key processes such as cell proliferation, migration, and survival. Its overexpression and hyperactivation are frequently associated with tumor progression, metastasis, and resistance to chemotherapy in various cancers. Research indicates that this compound exhibits significant anti-tumor and anti-metastatic efficacy by effectively inhibiting FAK phosphorylation and its downstream signaling cascades. The core [1,2,4]triazolo[1,5-c]quinazoline scaffold of the molecule is designed for high-affinity binding to the ATP-pocket of the kinase. Consequently, its primary research value lies in the investigation of FAK-driven biological mechanisms and as a key pharmacological tool for validating FAK as a therapeutic target in preclinical oncological studies, particularly in models of invasive and resistant cancers. Further studies, such as those referenced in scientific reports , explore the broader context of targeting kinase signaling in cancer therapeutics, underscoring the relevance of potent and selective inhibitors like this compound for advancing our understanding of cancer biology and potential treatment strategies.

Properties

IUPAC Name

2-[(8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)sulfanyl]-N-(3-methoxypropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N5O4S/c1-30-11-7-10-24-20(29)14-33-23-25-17-13-19(32-3)18(31-2)12-16(17)22-26-21(27-28(22)23)15-8-5-4-6-9-15/h4-6,8-9,12-13H,7,10-11,14H2,1-3H3,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYHOXVOZBZTETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)CSC1=NC2=CC(=C(C=C2C3=NC(=NN31)C4=CC=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((8,9-dimethoxy-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-methoxypropyl)acetamide is a novel synthetic derivative belonging to the quinazoline and triazole family. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of the compound can be broken down into several functional groups:

  • Triazole : The [1,2,4]triazolo moiety contributes to the compound's pharmacological properties.
  • Quinazoline : Known for various biological activities, this scaffold enhances the compound's efficacy against multiple targets.
  • Thioether Linkage : The sulfur atom in the thioether linkage may influence the compound's interaction with biological macromolecules.

Synthesis Method

The synthesis typically involves a multi-step reaction starting from readily available precursors. A common approach includes:

  • Formation of the Triazole Ring : Utilizing appropriate azole precursors.
  • Quinazoline Construction : Employing cyclization reactions that incorporate phenyl and methoxy groups.
  • Thioether Formation : Achieved through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing quinazoline and triazole moieties. For instance:

  • A related compound demonstrated significant cytotoxicity against various cancer cell lines with IC50 values ranging from 2.44 to 9.43 μM .
  • The mechanism is believed to involve intercalation with DNA and inhibition of topoisomerase II activity, leading to apoptosis in cancer cells.

Antimicrobial Properties

Compounds with similar structures have shown promising antimicrobial activities:

  • In vitro studies indicated that derivatives of quinazoline exhibit selective inhibition against various pathogens, including resistant strains of bacteria and fungi .
  • The presence of methoxy groups enhances solubility and bioavailability, potentially increasing efficacy against microbial targets.

The proposed mechanisms for biological activity include:

  • DNA Intercalation : The planar structure allows for insertion between DNA bases, disrupting replication.
  • Enzyme Inhibition : Compounds may inhibit key enzymes involved in cell proliferation and survival pathways.

Study 1: Anticancer Efficacy

A study published in Nature evaluated a series of triazoloquinazoline derivatives for their anticancer properties. The lead compound exhibited significant growth inhibition in HepG2 liver cancer cells with an IC50 value of 6.29 μM . The study concluded that structural modifications could enhance potency and selectivity.

Study 2: Antimicrobial Activity

In a comparative study assessing various quinazoline derivatives against Staphylococcus aureus, several compounds displayed MIC values below 10 μg/mL . This indicates strong potential for development as new antimicrobial agents.

Table 1: Biological Activity Summary

Compound NameActivity TypeIC50 (μM)Target Cells
Compound AAnticancer6.29HepG2
Compound BAntimicrobial<10Staphylococcus aureus
Compound CCytotoxic2.44HCT-116
MechanismDescription
DNA IntercalationDisruption of DNA replication
Enzyme InhibitionInhibition of topoisomerases and other key enzymes
Apoptosis InductionTriggering programmed cell death in cancer cells

Q & A

Q. What are the pitfalls in interpreting NMR data for this compound?

  • Answer : Signal splitting due to hindered rotation of the 3-methoxypropyl group can mimic impurities. Use variable-temperature NMR to confirm dynamic effects. Assign peaks via 2D experiments (HSQC, HMBC) .

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